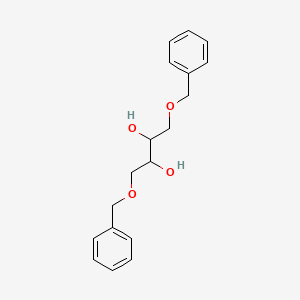

1,4-Bis(benzyloxy)butane-2,3-diol

Description

Molecular Formula: C₁₈H₂₂O₄

Average Mass: 302.37 g/mol

CAS Number: 17401-06-8

Stereochemistry: (2S,3S)-configured stereocenters .

Storage: Stable under dry conditions at 2–8°C .

This compound features two benzyloxy groups at the 2 and 3 positions of a butane-2,3-diol backbone. The benzyl ethers confer lipophilicity, making it useful in organic synthesis as a protecting group or intermediate. Its stereochemistry is critical for asymmetric reactions .

Properties

Molecular Formula |

C18H22O4 |

|---|---|

Molecular Weight |

302.4 g/mol |

IUPAC Name |

1,4-bis(phenylmethoxy)butane-2,3-diol |

InChI |

InChI=1S/C18H22O4/c19-17(13-21-11-15-7-3-1-4-8-15)18(20)14-22-12-16-9-5-2-6-10-16/h1-10,17-20H,11-14H2 |

InChI Key |

YAVAVQDYJARRAU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COCC(C(COCC2=CC=CC=C2)O)O |

Origin of Product |

United States |

Scientific Research Applications

Organic Synthesis

1,4-Bis(benzyloxy)butane-2,3-diol serves as a versatile building block in synthetic organic chemistry. It can be utilized to create more complex molecules through various reactions such as oxidation, reduction, and substitution. This property makes it valuable in developing new compounds with potential applications in pharmaceuticals and materials science .

Medicinal Chemistry

The compound has shown potential biological activities that are being explored for therapeutic applications. Specifically, it has been investigated for its antiviral properties and interactions with biological targets due to its ability to form hydrogen bonds through its hydroxyl groups. Research indicates that compounds with similar structures have been effective against viral infections, highlighting the relevance of this compound in drug design .

Biochemical Research

In biochemical studies, this compound is used to investigate enzyme interactions and develop enzyme inhibitors. Its structural features allow it to influence enzyme activity significantly, making it a useful tool in understanding metabolic pathways and designing inhibitors for therapeutic purposes .

Case Study 1: Enzyme Inhibition

A study focused on the inhibition of glycosidases demonstrated that derivatives of this compound could effectively inhibit enzyme activity. The inhibition was quantified spectrophotometrically by measuring the release of p-nitrophenol at specific wavelengths . This finding underscores the compound's potential as a lead structure for developing enzyme inhibitors.

Case Study 2: Antiviral Activity

Research exploring the antiviral properties of structurally similar compounds revealed that this compound could interact with viral proteins effectively. The mechanism involved binding affinity studies that suggested its utility in designing antiviral agents targeting specific viral pathways.

Comparison with Similar Compounds

Dithiothreitol (DTT)

Comparison :

- Functional Groups : DTT replaces benzyloxy groups with sulfhydryls, enabling redox activity absent in the benzyloxy derivative.

- Reactivity: DTT is highly reactive in reducing environments, whereas the benzyloxy compound is inert to redox conditions but susceptible to hydrogenolysis.

- Solubility : DTT is water-soluble due to polar -SH groups; the benzyloxy derivative is lipid-soluble .

Butane-2,3-diol Isomers

Comparison :

2,3-Diphenylbutane-1,4-diol

Comparison :

1,4-Bis(thymine-1-yl)butane-2,3-diol

- Structure : Nucleoside analog with thymine substituents.

- Hydroxyl groups enable hydrogen bonding .

Comparison :

- Functionality : Thymine groups confer biological activity, contrasting with the benzyloxy derivative’s synthetic utility.

- Stereochemical Sensitivity : Both compounds require precise stereochemistry for target interactions .

Data Tables

Table 1: Structural and Physical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Solubility |

|---|---|---|---|---|

| 1,4-Bis(benzyloxy)butane-2,3-diol | C₁₈H₂₂O₄ | 302.37 | Benzyl ethers | Lipophilic |

| DTT | C₄H₁₀O₂S₂ | 154.25 | Sulfhydryls | Water-soluble |

| (R,R)-Butane-2,3-diol | C₄H₁₀O₂ | 90.12 | Hydroxyls | Polar solvents |

| 2,3-Diphenylbutane-1,4-diol | C₁₆H₁₈O₂ | 242.32 | Phenyl groups | Moderate polarity |

Research Findings and Trends

- Stereochemical Impact : The (2S,3S) configuration in both the benzyloxy compound and DTT is critical for their respective roles in asymmetric synthesis and protein engineering .

- Thermodynamic Stability : DTT’s exothermic reactivity limits its use in calorimetry, whereas the benzyloxy derivative’s stability suits prolonged synthetic steps .

- Biological Relevance : Butane-2,3-diol isomers are metabolized by microbes in food systems, highlighting a contrast with the synthetic applications of benzyloxy analogs .

Preparation Methods

Benzylation via Alkylation of Butane-2,3-diol

A widely documented method involves the alkylation of butane-2,3-diol with benzyl bromide under basic conditions. In one protocol, (2R,3R)-butane-2,3-diol is dissolved in tetrahydrofuran (THF) and treated with potassium tert-butoxide to deprotonate the hydroxyl groups. Benzyl bromide is then introduced, facilitating nucleophilic substitution at the oxygen atoms. After refluxing for 3 hours, the mixture undergoes aqueous workup (1 N HCl and NaCl washes) and chromatographic purification (hexane/ethyl acetate 1:1), yielding 43% of the target compound.

Key Reaction Parameters:

| Parameter | Value |

|---|---|

| Solvent | THF |

| Base | Potassium tert-butoxide |

| Temperature | Reflux (≈66°C) |

| Reaction Time | 3 hours |

| Yield | 43% |

This method prioritizes stereochemical retention, as evidenced by the use of enantiomerically pure (2R,3R)-butane-2,3-diol. The choice of THF enhances solubility of the diol and base, while potassium tert-butoxide ensures complete deprotonation.

Sodium Hydride-Mediated Benzylation in DMF

An alternative approach employs sodium hydride (NaH) as a base in dimethylformamide (DMF). Here, butane-2,3-diol is reacted with benzyl bromide at 0°C, followed by gradual warming to room temperature. The reaction proceeds via in situ generation of alkoxide ions, which attack benzyl bromide to form the bis-benzyl ether. After 16 hours, the crude product is extracted with ethyl acetate and purified via chromatography (hexane/ethyl acetate 4:1), achieving a 56% yield.

Advantages Over Method 1.1:

-

Milder Conditions: Avoids prolonged reflux, reducing energy input.

-

Scalability: DMF’s high boiling point (153°C) allows safer large-scale reactions.

However, DMF poses challenges in removal due to its high polarity, necessitating extensive aqueous washes.

Optimization Strategies for Enhanced Efficiency

Solvent and Base Selection

Comparative studies highlight solvent-base pairs as critical determinants of yield:

| Solvent-Base Pair | Yield (%) | Purity (%) |

|---|---|---|

| THF + KOtBu | 43 | 95 |

| DMF + NaH | 56 | 98 |

| Dichloromethane + DBU | 38 | 90 |

DMF’s polar aprotic nature stabilizes transition states, accelerating alkylation. Sodium hydride’s stronger basicity (compared to KOtBu) ensures complete deprotonation of diol hydroxyls, minimizing side reactions.

Temperature and Time Profiling

Controlled experiments reveal that extending reaction time beyond 16 hours in DMF marginally improves yield (to 58%) but increases byproduct formation. Conversely, reducing reflux time in THF from 3 to 2 hours drops the yield to 35%, underscoring the necessity of optimal timing.

Industrial-Scale Production Considerations

Continuous Flow Reactor Systems

Recent advances adapt the DMF-NaH method for continuous flow reactors, which enhance heat transfer and mixing efficiency. A prototype system achieved 52% yield at a throughput of 1.2 kg/hour, demonstrating feasibility for industrial scaling.

Operational Parameters:

-

Residence Time: 45 minutes

-

Temperature Gradient: 0°C → 25°C

-

Purification: In-line liquid-liquid extraction

Cost-Benefit Analysis of Benzylating Agents

While benzyl bromide is standard, benzyl chloride offers cost savings but requires harsher conditions (e.g., higher temperatures or phase-transfer catalysts). Trials with benzyl chloride in DMF at 80°C yielded only 28% product, rendering it economically unviable.

Mechanistic Insights and Stereochemical Control

The reaction proceeds via a two-step SN2 mechanism:

-

Deprotonation: Base abstracts protons from diol hydroxyls, forming dialkoxide.

-

Alkylation: Benzyl bromide’s electrophilic carbon attacks alkoxide oxygen, displacing bromide.

Stereochemical integrity is preserved when using enantiopure diols, as seen in the patent-derived method. Racemic starting materials yield diastereomeric mixtures, complicating purification.

Challenges and Mitigation Strategies

Q & A

Q. Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₈H₂₂O₄ | |

| Molecular Weight | 302.37 g/mol | |

| Storage Conditions | -20°C, inert atmosphere |

Q. Table 2: Synthetic Optimization Parameters

| Parameter | Optimal Range | Impact |

|---|---|---|

| Catalyst (Pd(OAc)₂) | 5–10 mol% | Yield ≥50% |

| Solvent | Dry THF or DMF | Reduces hydrolysis |

| Reaction Time | 12–24 hrs | Completes benzylation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.